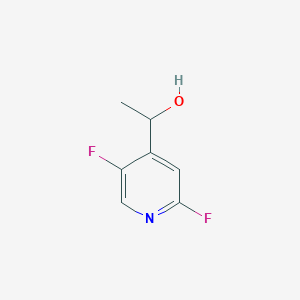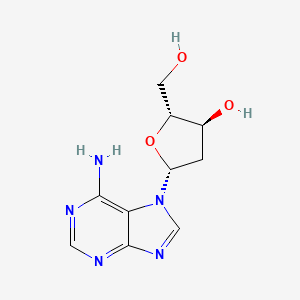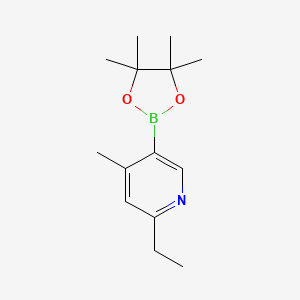
1-(2,5-Difluoropyridin-4-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Difluoropyridin-4-yl)ethan-1-ol is an organic compound with the molecular formula C7H7F2NO It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2,5-Difluoropyridin-4-yl)ethan-1-ol can be synthesized through several organic synthesis methods. One common approach involves the reaction of 2,5-difluoropyridine with an appropriate ethan-1-ol derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to achieve high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure consistent quality and efficiency. The process may include steps such as purification, distillation, and crystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,5-Difluoropyridin-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The fluorine atoms in the pyridine ring can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohol derivatives .
Aplicaciones Científicas De Investigación
1-(2,5-Difluoropyridin-4-yl)ethan-1-ol has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Difluoropyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 1-(2,4-Difluoropyridin-3-yl)ethan-1-one
- 2-(2,3-Difluoropyridin-4-yl)ethan-1-ol
- 1-(2,5-Difluoropyridin-4-yl)ethan-1-one
Uniqueness: 1-(2,5-Difluoropyridin-4-yl)ethan-1-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C7H7F2NO |
|---|---|
Peso molecular |
159.13 g/mol |
Nombre IUPAC |
1-(2,5-difluoropyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H7F2NO/c1-4(11)5-2-7(9)10-3-6(5)8/h2-4,11H,1H3 |
Clave InChI |
KHANAEFAFUFCFI-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=NC=C1F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl (3R)-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13906417.png)




![3-Methyl-1-(8-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)butan-1-one](/img/structure/B13906448.png)



![2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-YL)acetic acid](/img/structure/B13906471.png)

